Alliarinoside
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Overview
Description
Alliarinoside is a natural product found in Alliaria petiolata with data available.
Scientific Research Applications
Feeding Deterrent Properties
Alliarinoside has been identified as a feeding inhibitor against early instar larvae of Pieris napi oleracea. Isolated from the foliage of Alliaria petiolata, this compound (2Z)-4-(beta-D-glucopyranosyloxy)-2-butenenitrile exhibits significant feeding inhibition properties. This discovery contributes to understanding plant-insect interactions and the natural defense mechanisms of plants (Haribal et al., 2001).
Allelochemical Synthesis
The chemical synthesis of this compound, an allelochemical in garlic mustard (Alliaria petiolata), has been achieved using a straightforward strategy. This advancement in synthetic methods can support further research into the biological activity and potential applications of this compound (Olsen et al., 2014).
Insights into Glucosinolate Metabolism
Research on Alliaria petiolata, which contains this compound and the glucosinolate sinigrin, provides insight into diversified glucosinolate metabolism. This study enhances understanding of the biosynthesis and defensive roles of hydroxynitrile glucosides and glucosinolates in plants, highlighting this compound's part in these processes (Frisch et al., 2015).
Evolutionary Perspectives
This compound's biosynthesis pathway in Alliaria petiolata suggests a possible evolutionary link to the glucosinolate pathway. This research provides a unique perspective on the molecular evolution of plant defense mechanisms, contributing to the broader understanding of plant biochemistry and evolution (Frisch & Møller, 2012).
Insect-Plant Interaction Studies
Investigations into the interaction between specialized plant metabolites, such as this compound in Alliaria petiolata, and herbivorous insects like Pieris rapae, shed light on the ecological and evolutionary dynamics of plant-insect relationships. Understanding these interactions can inform conservation strategies and pest management approaches (Frisch et al., 2014).
Properties
Molecular Formula |
C10H15NO6 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
(Z)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |
InChI |
InChI=1S/C10H15NO6/c11-3-1-2-4-16-10-9(15)8(14)7(13)6(5-12)17-10/h1-2,6-10,12-15H,4-5H2/b2-1-/t6-,7-,8+,9-,10-/m1/s1 |
InChI Key |
JCBRWHGFOXGWGX-ULFQOSQLSA-N |
Isomeric SMILES |
C(/C=C\C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C(C=CC#N)OC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
(2Z)-4-(beta-D-glucopyranosyloxy)-2-butenenitrile alliarinoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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